1-[(2-Methoxy-5-methylphenyl)sulfonyl]-2-(naphthylmethyl)-2-imidazoline
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Overview
Description
1-[(2-Methoxy-5-methylphenyl)sulfonyl]-2-(naphthylmethyl)-2-imidazoline is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Methoxy-5-methylphenyl)sulfonyl]-2-(naphthylmethyl)-2-imidazoline typically involves multi-step organic reactions. One common approach is to start with the sulfonylation of 2-methoxy-5-methylphenol, followed by the formation of the imidazoline ring through cyclization reactions. The naphthylmethyl group is then introduced via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-[(2-Methoxy-5-methylphenyl)sulfonyl]-2-(naphthylmethyl)-2-imidazoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
1-[(2-Methoxy-5-methylphenyl)sulfonyl]-2-(naphthylmethyl)-2-imidazoline has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.
Biology: In biological research, the compound may be used to study enzyme interactions or as a probe in biochemical assays.
Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory or antimicrobial agent.
Industry: It can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-[(2-Methoxy-5-methylphenyl)sulfonyl]-2-(naphthylmethyl)-2-imidazoline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-[(2-Methoxy-5-methylphenyl)sulfonyl]-2-methylpiperidine
- 1-[(2-Methoxy-5-methylphenyl)sulfonyl]-2-phenylimidazoline
Uniqueness
1-[(2-Methoxy-5-methylphenyl)sulfonyl]-2-(naphthylmethyl)-2-imidazoline is unique due to the presence of both naphthyl and imidazoline groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C22H22N2O3S |
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Molecular Weight |
394.5 g/mol |
IUPAC Name |
1-(2-methoxy-5-methylphenyl)sulfonyl-2-(naphthalen-1-ylmethyl)-4,5-dihydroimidazole |
InChI |
InChI=1S/C22H22N2O3S/c1-16-10-11-20(27-2)21(14-16)28(25,26)24-13-12-23-22(24)15-18-8-5-7-17-6-3-4-9-19(17)18/h3-11,14H,12-13,15H2,1-2H3 |
InChI Key |
YWCFSCRYIPJVJY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCN=C2CC3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
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